molecular formula C16H30N2O5 B2612386 Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate CAS No. 1427561-80-5

Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate

Cat. No.: B2612386
CAS No.: 1427561-80-5
M. Wt: 330.425
InChI Key: HZKVRPTUZKGZOX-VXGBXAGGSA-N
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Description

Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate (CAS: 1427561-80-5) is a chiral piperazine derivative functionalized with two tert-butoxycarbonyl (Boc) protecting groups, a hydroxymethyl (-CH2OH) substituent at the 2-position, and a methyl (-CH3) group at the 5-position. Its molecular formula is C15H28N2O5, with a molecular weight of 316.39 g/mol . The stereochemistry (2R,5R) is critical for its interactions in asymmetric synthesis and pharmacological applications, such as serving as a precursor for bioactive molecules or receptor ligands .

Properties

IUPAC Name

ditert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-11-8-18(14(21)23-16(5,6)7)12(10-19)9-17(11)13(20)22-15(2,3)4/h11-12,19H,8-10H2,1-7H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKVRPTUZKGZOX-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.

    Protection with Tert-Butyl Groups: The tert-butyl groups are typically introduced using tert-butyl chloroformate or tert-butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it useful in the development of new compounds with desired properties.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Piperazine Ring : Cyclization of appropriate diamines with diesters or diketones.
  • Hydroxymethylation : Introduction of the hydroxymethyl group using formaldehyde and a catalyst.
  • Methylation : Alkylation reactions using methyl halides.
  • Protection with Tert-Butyl Groups : Utilizing tert-butyl chloroformate or tert-butyl bromide in the presence of a base .

Biological Applications

Biochemical Probes

The compound has been investigated for its potential as a biochemical probe. Its ability to interact with biological targets makes it suitable for studying enzyme activities and receptor interactions. This interaction can modulate biochemical pathways, providing insights into cellular processes.

Therapeutic Properties

Research has explored its use as a scaffold for drug design. The structural features of this compound may confer therapeutic benefits by influencing pharmacokinetics and bioactivity. For instance, studies have indicated that modifications to piperazine derivatives can enhance their affinity for neurotransmitter transporters .

Material Science

Development of New Materials

In materials science, this compound is utilized in creating polymers and catalysts with specific properties. Its unique functional groups allow for the tailoring of material characteristics such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound in synthesizing novel pyrazole derivatives. The compound acted as a precursor in reactions yielding high-purity products with significant yields .

Research on piperazine-based compounds indicated that derivatives of this compound exhibited notable cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through modulation of tubulin polymerization .

Mechanism of Action

The mechanism of action of di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS) Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate (1427561-80-5) 2R-hydroxymethyl, 5R-methyl, Boc-protected 316.39 Chiral intermediates; potential CNS drug synthesis
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (143540-05-0) 2-hydroxymethyl (no methyl group), Boc-protected 316.39 Intermediate for non-steroidal ligands; lower steric hindrance
(S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (958635-12-6) S-enantiomer of 143540-05-0 316.39 Stereoselective synthesis; receptor specificity studies
Di-tert-butyl piperazine-1,4-dicarboxylate (76535-75-6) Unsubstituted piperazine core, Boc-protected 286.37 Generic protecting group strategy; base for further functionalization
(S)-Di-tert-butyl 2-(2-hydroxypropan-2-yl)piperazine-1,4-dicarboxylate (1319591-15-5) 2-(2-hydroxypropan-2-yl) group 344.43 Enhanced lipophilicity (Clog P ~1.8); suited for hydrophobic targets

Key Observations

  • Lipophilicity : The hydroxymethyl group in 1427561-80-5 lowers Clog P (estimated ~0.5) compared to analogs like 1319591-15-5 (Clog P ~1.8), affecting membrane permeability .
  • Stereochemical Impact : The (2R,5R) configuration distinguishes it from enantiomers like 958635-12-6 , which may exhibit divergent binding affinities in chiral environments (e.g., dopamine D3 receptors) .

Stability and Deprotection

Boc groups in these compounds are stable under basic conditions but cleaved with acids (e.g., trifluoroacetic acid), as demonstrated in the synthesis of homopiperazine analogs . The hydroxymethyl group in 1427561-80-5 may participate in hydrogen bonding, influencing crystallization behavior .

Biological Activity

Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, which includes multiple functional groups, allows it to interact with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C15_{15}H30_{30}N2_2O4_4
  • Molecular Weight: 286.42 g/mol
  • CAS Number: 1403898-64-5

Synthesis Methods

The synthesis typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with various reagents under controlled conditions. Common solvents include tetrahydrofuran (THF) and methanol, often in an inert atmosphere to prevent side reactions. The yield for the synthesis can reach up to 87% under optimized conditions .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways involved in various physiological processes.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to substrate molecules allows it to act as a competitive inhibitor in enzymatic reactions .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

Recent investigations have explored the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. The compound's ability to target specific signaling pathways involved in tumor growth is currently under investigation .

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • Objective: To evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Findings: The compound demonstrated significant inhibition zones compared to controls, suggesting potential as a therapeutic agent against infections caused by these pathogens.
  • Anticancer Activity Research:
    • Objective: To assess the cytotoxic effects on breast cancer cell lines.
    • Findings: Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylateStructureModerate antimicrobial activity
Tert-butyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylateStructureLow cytotoxicity; used in drug formulations

Q & A

Q. What synthetic methodologies are recommended for preparing Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate with high stereochemical fidelity?

Answer: The synthesis typically involves:

  • Stepwise Protection: Piperazine derivatives are doubly protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃ or TEA in 1,4-dioxane or DCM) to install the Boc groups .
  • Substituent Introduction: Hydroxymethyl and methyl groups are introduced via alkylation or condensation. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) may be employed.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DCM/hexane) ensures high purity (>95%) .

Example Conditions:

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, K₂CO₃, 1,4-dioxane, 110°C, 12h88.7%
AlkylationPropargyl bromide, acetone, rt, 12h78%

Q. How can researchers confirm the (2R,5R) stereochemistry of this compound?

Answer:

  • X-ray Crystallography: Definitive confirmation of absolute configuration .
  • Chiral HPLC: Compare retention times with enantiomeric standards (e.g., Chiralpak AD-H column, hexane/i-PrOH mobile phase) .
  • Optical Rotation: Measure [α]D and compare with literature values for known diastereomers .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent integration and coupling constants (e.g., diastereotopic protons at δ 3.4–4.1 ppm) .
  • HRMS: Validate molecular weight (e.g., ESI-MS: [M+H]+ calc. 447.57) .
  • IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
  • HPLC Purity: Use C18 columns (ACN/H₂O gradient) to verify ≥95% purity .

Advanced Research Questions

Q. How can contradictory NMR data due to rotational isomerism in this compound be resolved?

Answer:

  • Variable Temperature (VT) NMR: Observe coalescence of split peaks (e.g., at 298K vs. 323K) to identify dynamic rotational states .
  • DFT Calculations: Model energy barriers between conformers (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to correlate with experimental data .
  • 2D NMR (NOESY/ROESY): Detect spatial proximity of protons to distinguish between rotamers .

Q. What strategies optimize the regioselective deprotection of tert-butyl groups during downstream functionalization?

Answer:

  • Acid Sensitivity: Boc groups are cleaved with TFA in DCM (e.g., 6 mL TFA, 2h, rt), while minimizing side reactions via controlled stoichiometry .
  • Selective Deprotection: Use milder acids (e.g., HCl/dioxane) for partial deprotection if stepwise modification is required .
  • Monitoring: Track reaction progress via TLC (Rf shift) or LCMS ([M-Boc]+ ion detection) .

Q. How does the hydroxymethyl group influence the compound’s stability under basic conditions?

Answer:

  • Base Sensitivity: The hydroxymethyl group may undergo elimination or oxidation under strong basic conditions (e.g., NaOH, KOtBu).
  • Mitigation: Use buffered conditions (pH 7–8) or replace with stable analogs (e.g., acetyl-protected hydroxymethyl) during harsh reactions .

Applications in Complex Molecule Synthesis

Q. What role does this compound play in synthesizing kinase inhibitors or PROTACs?

Answer:

  • Piperazine Core: Serves as a rigid scaffold for attaching pharmacophores (e.g., pyridinyl, pyrimidinyl groups) via SNAr or Buchwald-Hartwig couplings .
  • Case Study: Similar tert-butyl piperazine derivatives are intermediates in Palbociclib (CDK4/6 inhibitor) synthesis, enabling precise spatial arrangement of substituents .

Example Protocol:

ReactionConditionsYieldReference
CouplingPd(PPh₃)₂Cl₂, CuI, 1-ethynyl-4-methylbenzene, 80°C, 24h75%

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar piperazine derivatives?

Answer:

  • Parameter Screening: Optimize solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. rt), and catalyst loading (Pd vs. Cu).
  • Byproduct Analysis: Use LCMS to identify undesired side products (e.g., over-alkylation, Boc cleavage) .
  • Case Study: A 27% yield drop in a PROTAC synthesis was traced to residual water in DMF; switching to anhydrous conditions restored yields to 78% .

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